chloropalladium(1+);prop-2-enylbenzene
Description
Chloropalladium(1+); prop-2-enylbenzene (IUPAC name) is a palladium-based organometallic complex with the linear formula C₁₈H₁₈Cl₂Pd₂ . The compound is structured as a dimer, featuring two palladium centers, each coordinated to a chloride ion and a π-bonded prop-2-enylbenzene (allylbenzene) ligand. The prop-2-enylbenzene ligand consists of an allyl group (CH₂=CH–CH₂–) attached to a benzene ring, enabling π-coordination to the palladium centers. Key identifiers include:
- PubChem CID: 71310897
- SMILES:
C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl [Pd+].Cl[Pd+] - InChI Key: PHDNDSSMEIRHSI-UHFFFAOYSA-L .
The dimeric structure suggests stability through Pd–Pd interactions and bridging ligands. While experimental data on physical properties (e.g., melting point, density) are unavailable in the provided evidence, such complexes are typically solid-state materials with applications in catalysis, particularly in cross-coupling reactions due to palladium’s redox activity .
Properties
IUPAC Name |
chloropalladium(1+);prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNDSSMEIRHSI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl[Pd+].Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl[Pd+].Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of chloropalladium(1+);prop-2-enylbenzene would likely involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
chloropalladium(1+);prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms.
Scientific Research Applications
chloropalladium(1+);prop-2-enylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloropalladium(1+);prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Identifiers for Chloropalladium(1+); Prop-2-enylbenzene
| Property | Value |
|---|---|
| IUPAC Name | chloropalladium(1+); prop-2-enylbenzene |
| Linear Formula | C₁₈H₁₈Cl₂Pd₂ |
| PubChem CID | 71310897 |
| SMILES | C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl [Pd+].Cl[Pd+] |
| MDL Number | MFCD16621470 |
Table 2: Ligand Comparison in Palladium Dimers
| Ligand Type | Example Compound | Electronic Effect | Catalytic Relevance |
|---|---|---|---|
| Prop-2-enylbenzene | Target compound | Aromatic stabilization | Enhanced stability in Heck reactions |
| Simple allyl (C₃H₅) | [Pd(η³-C₃H₅)Cl]₂ | Higher electrophilicity | Faster oxidative addition |
| Cinnamyl | [Pd(η³-Cinnamyl)Cl]₂ | Extended conjugation | Tunable substrate selectivity |
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